Boc-D-Pen(Mob)-OH

Catalog No.
S760294
CAS No.
106306-57-4
M.F
C18H27NO5S
M. Wt
369.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Pen(Mob)-OH

CAS Number

106306-57-4

Product Name

Boc-D-Pen(Mob)-OH

IUPAC Name

(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C18H27NO5S

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1

InChI Key

NEUHEEDQLRFEIM-AWEZNQCLSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC

Synonyms

Boc-beta;beta-dimethyl-D-Cys(Mob)-OH

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC

Boc-D-Pen(Mob)-OH, also known as N-(tert-Butoxycarbonyl)-D-phenylalanine 4-methoxybenzyl ester, is a derivative of the amino acid D-phenylalanine (D-Phe) [, ]. It is a synthetic compound commonly used in scientific research.

The significance of Boc-D-Pen(Mob)-OH lies in its role as a building block for peptide synthesis. The Boc (tert-Butoxycarbonyl) group serves as a protecting group for the amino functionality, while the Mob (4-methoxybenzyl) ester protects the carboxyl group. This allows for selective manipulation of other functional groups within the molecule during peptide chain assembly [].


Molecular Structure Analysis

Boc-D-Pen(Mob)-OH possesses a complex structure containing several key features:

  • Central Carbon Chain: The core of the molecule is a three-carbon chain with a chiral center at the second carbon. This carbon is bonded to an amino group (protected by Boc), a carboxylic acid group (protected by Mob), and a phenyl group []. The D-configuration indicates that the amino and phenyl groups are positioned on opposite sides of the central carbon.
  • Protecting Groups: The Boc group (CH3)3COCO- attached to the nitrogen atom prevents unwanted reactions with the amino group during peptide synthesis. Similarly, the Mob group (CH3OC6H4CH2O-) attached to the carboxyl group offers protection. These groups can be selectively removed later to reveal the functionalities for peptide bond formation [].
  • Phenyl Group: The presence of a phenyl ring (C6H5) contributes to the hydrophobic nature of the molecule.

Chemical Reactions Analysis

Boc-D-Pen(Mob)-OH is involved in several chemical reactions relevant to peptide synthesis:

  • Deprotection: The Boc and Mob protecting groups can be removed under specific conditions to unveil the reactive amino and carboxyl functionalities, respectively. Common deprotection methods include treatment with trifluoroacetic acid (TFA) for Boc removal and acidic or hydrogenolytic cleavage for Mob removal [].
  • Peptide Bond Formation: Once deprotected, Boc-D-Pen(OH) can participate in peptide bond formation with other amino acids. This typically involves activation of the carboxyl group (e.g., using carbodiimides) followed by coupling with the amino group of the next amino acid in the peptide sequence [].

Physical And Chemical Properties Analysis

  • Physical State: Likely a white or off-white crystalline solid at room temperature [].
  • Solubility: Presumed to be soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and acetonitrile due to the presence of the hydrophobic phenyl group and the Mob ester. Solubility in water would be limited due to the hydrophobic character [].
  • Melting Point and Boiling Point: Data not readily available.
  • Stability: Stable under dry conditions at room temperature. May decompose upon exposure to moisture or heat.

Boc-D-Pen(Mob)-OH itself does not possess a defined mechanism of action as it's a building block for peptides. However, the resulting peptides derived from Boc-D-Pen(Mob)-OH can have diverse biological activities depending on the specific amino acid sequence. D-amino acids, like D-Phe in this case, are often incorporated into peptides to explore their potential as drug candidates due to their different interactions with biological systems compared to their L-enantiomers (naturally occurring form) [].

Boc-D-Pen(Mob)-OH is likely to exhibit similar hazards as other amino acid derivatives. Specific data is limited, but general safety precautions should be followed when handling the compound:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.

Peptide Synthesis:

  • Boc-D-Pen(Mob)-OH is a protected amino acid derivative. The "Boc" group protects the amino group, while the "Mob" group protects the carboxylic acid group. This allows for the controlled incorporation of D-Penicillamine into peptides during solid-phase peptide synthesis (SPPS) .
  • D-Penicillamine is a non-proteinogenic amino acid with unique properties. It can chelate metals, form disulfide bonds, and exhibit antioxidant activity .
  • By incorporating Boc-D-Pen(Mob)-OH into peptides, researchers can introduce these functionalities into their molecules, enabling the design of novel peptides with potential therapeutic or diagnostic applications.

Research Applications:

  • Boc-D-Pen(Mob)-OH has been used to synthesize peptides with various biological activities, including:

    • Antimicrobial peptides
    • Antiviral peptides
    • Cell-penetrating peptides
  • These peptides are being investigated for their potential use in the development of new antibiotics, antiviral drugs, and gene delivery systems.

Availability:

  • Boc-D-Pen(Mob)-OH is commercially available from various chemical suppliers, such as Sigma-Aldrich and Merck .

XLogP3

3.3

Wikipedia

Boc-D-Pen(Mob)-OH

Dates

Modify: 2023-08-15

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